

# A Comparative Guide to the Boiling Points of Trichloropropane Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1,3-Trichloropropane*

Cat. No.: *B1619012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling points of five trichloropropane isomers. The data presented is intended to assist researchers in understanding the structure-property relationships that govern the volatility of these compounds. This information can be critical in various applications, including solvent selection, reaction condition optimization, and purification processes within the pharmaceutical and chemical industries.

## Isomer Boiling Point Comparison

The boiling points of the five constitutional isomers of trichloropropane are summarized in the table below. These values highlight the significant impact of chlorine atom placement on the physical properties of the molecule.

| Isomer Name            | Structure                   | Boiling Point (°C) |
|------------------------|-----------------------------|--------------------|
| 1,2,3-Trichloropropane | <chem>CH2ClCHClCH2Cl</chem> | 156-158            |
| 1,1,3-Trichloropropane | <chem>CH2ClCH2CHCl2</chem>  | 145                |
| 1,1,2-Trichloropropane | <chem>CH3CCl2CH2Cl</chem>   | 133                |
| 1,2,2-Trichloropropane | <chem>CH3C(Cl)2CH2Cl</chem> | 123-124.05         |
| 1,1,1-Trichloropropane | <chem>CH3CH2CCl3</chem>     | 107-108            |

# Factors Influencing Boiling Point Differences

The observed variations in the boiling points of trichloropropane isomers can be attributed to differences in their molecular structure, which in turn affect the strength of their intermolecular forces. The primary intermolecular forces at play in these non-polar to weakly polar molecules are London dispersion forces (a type of van der Waals force) and dipole-dipole interactions.

- **Molecular Shape and Surface Area:** For isomeric haloalkanes, a key factor influencing the strength of London dispersion forces is the molecular surface area.[\[1\]](#)[\[2\]](#) More linear or less branched molecules have a larger surface area, allowing for greater contact between molecules and stronger dispersion forces. This results in a higher boiling point. Conversely, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular interactions and thus lowering the boiling point.[\[1\]](#)[\[3\]](#)
- **Dipole Moment:** The arrangement of the polar carbon-chlorine (C-Cl) bonds within the molecule determines its overall polarity, or dipole moment. While individual C-Cl bonds are polar, the symmetrical arrangement of these bonds in some isomers can lead to a cancellation of the bond dipoles, resulting in a smaller overall molecular dipole moment. Isomers with a larger net dipole moment will experience stronger dipole-dipole interactions, which can contribute to a higher boiling point.

As illustrated in the data table, there is a clear trend of decreasing boiling point with increased branching and clustering of the chlorine atoms. 1,2,3-trichloropropane, the most linear isomer, exhibits the highest boiling point. As the chlorine atoms are moved to the same or adjacent carbon atoms, the molecule becomes more compact, leading to a progressive decrease in the boiling point, with the highly branched 1,1,1-trichloropropane having the lowest boiling point.

## Experimental Protocol for Boiling Point Determination

The boiling points cited in this guide are determined using standard laboratory techniques. A common and reliable method is the distillation method.[\[4\]](#)[\[5\]](#)

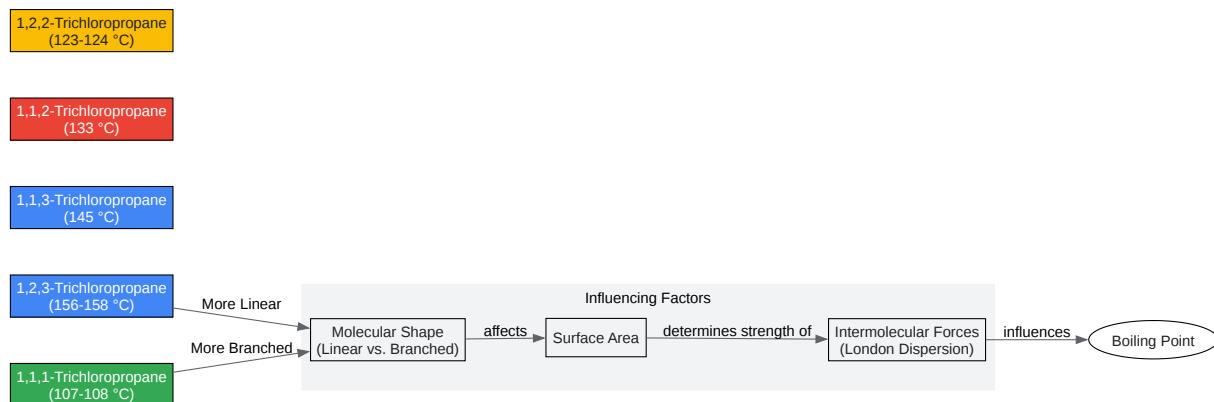
**Principle:** The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[\[5\]](#)

**Apparatus:**

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

**Procedure:**

- A sample of the trichloropropane isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The apparatus is assembled as per a standard simple distillation setup, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
- The flask is gently heated.
- As the liquid boils, the vapor rises, and its temperature is recorded.
- The temperature that remains constant during the collection of the bulk of the distillate is recorded as the boiling point of the substance.[\[4\]](#)


**Precautions:**

- The atmospheric pressure should be recorded as boiling points are pressure-dependent.
- The thermometer must be calibrated for accuracy.
- Ensure all glassware is clean and dry.

- Proper safety precautions, including the use of a fume hood and personal protective equipment, should be followed when handling chlorinated hydrocarbons.

## Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of the trichloropropane isomers and their corresponding boiling points.



[Click to download full resolution via product page](#)

Caption: Isomer structure's effect on boiling point.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. vernier.com [vernier.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [A Comparative Guide to the Boiling Points of Trichloropropane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619012#differences-in-boiling-points-of-trichloropropane-isomers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)